molecular formula C17H17Cl2N3S B065622 Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride CAS No. 170658-33-0

Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride

Cat. No. B065622
CAS RN: 170658-33-0
M. Wt: 366.3 g/mol
InChI Key: WUIQXQFLJJFSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a member of the benzimidazole family and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound has also been shown to inhibit viral replication and reduce the severity of viral infections.

Advantages and Limitations for Lab Experiments

Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride has several advantages for lab experiments. It is easy to synthesize and has a high purity. The compound is also stable under normal laboratory conditions. However, one limitation is that it may exhibit toxicity at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for the research of Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride. One direction is to investigate its potential as a therapeutic agent in neurodegenerative diseases. Another direction is to study its mechanism of action in more detail. Additionally, further research is needed to determine its potential toxicity and side effects in vivo.
Conclusion:
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride is a synthetic compound that has shown promise as a therapeutic agent in various diseases. It exhibits anti-inflammatory, anti-cancer, and anti-viral activities and has been investigated for its potential in treating neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride involves the reaction of 2-aminobenzimidazole with 2-chloroacetonitrile and thioacetamide in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Scientific Research Applications

Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

170658-33-0

Product Name

Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride

Molecular Formula

C17H17Cl2N3S

Molecular Weight

366.3 g/mol

IUPAC Name

1-phenyl-N-([1,3]thiazolo[3,2-a]benzimidazol-1-ylmethyl)methanamine;dihydrochloride

InChI

InChI=1S/C17H15N3S.2ClH/c1-2-6-13(7-3-1)10-18-11-14-12-21-17-19-15-8-4-5-9-16(15)20(14)17;;/h1-9,12,18H,10-11H2;2*1H

InChI Key

WUIQXQFLJJFSIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=CSC3=NC4=CC=CC=C4N23.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CSC3=NC4=CC=CC=C4N23.Cl.Cl

Other CAS RN

170658-33-0

synonyms

3-(Benzylaminomthyl)thiazolo(3,2-a)benzimidazole dihydrochloride

Origin of Product

United States

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